molecular formula C24H22N2O3 B2996649 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898454-53-0

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2996649
CAS No.: 898454-53-0
M. Wt: 386.451
InChI Key: NTCLRVKBICNOPY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound known for its complex structure and versatile reactivity. This compound features a pyrroloquinoline core fused with a naphthalen-2-yloxy acetamide moiety, suggesting significant potential in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis:

  • Formation of the Pyrroloquinoline Core: : Initial synthesis starts with constructing the pyrroloquinoline backbone via cyclization reactions involving substituted anilines and ketones under acidic or basic conditions.

  • Naphthalene Derivative Integration: : The naphthalen-2-yloxy acetic acid is then esterified and subjected to nucleophilic substitution reactions to link it to the pyrroloquinoline core.

  • Final Coupling and Purification: : The final acylation step involves using reagents like acetic anhydride or acetyl chloride in the presence of base catalysts.

Industrial Production Methods

Industrial scale production requires optimizing these steps for higher yield and purity:

  • Automated Reaction Setups: : Utilizing continuous flow reactors for the cyclization and coupling reactions.

  • Purification Techniques: : Employing crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield quinolinone derivatives.

  • Reduction: : Catalytic hydrogenation can reduce the compound to yield tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions on the naphthalene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.

  • Substitution Conditions: : Lewis acids like aluminum chloride or bases like sodium hydroxide.

Major Products

  • Oxidation: : Quinolinone derivatives.

  • Reduction: : Tetrahydro derivatives.

  • Substitution: : Various substituted naphthalene derivatives depending on the reacting nucleophile/electrophile.

Scientific Research Applications

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide finds applications across several fields:

  • Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its unique structure.

  • Biology: : Potential use as a probe in biochemical assays, especially in studying enzyme-substrate interactions.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology.

  • Industry: : Utilized in materials science for developing new polymers and organic electronic materials.

Mechanism of Action

Molecular Targets and Pathways

This compound's mechanism of action involves binding to specific protein targets, altering their function:

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to active sites.

  • Signal Modulation: : Affects cellular signaling pathways, particularly those involving kinases and phosphatases.

Comparison with Similar Compounds

N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide stands out due to:

  • Unique Structural Features: : The fusion of a pyrroloquinoline core with a naphthalene moiety is relatively rare.

  • Reactivity Profile: : Exhibits unique reactivity in substitution and oxidative reactions compared to structurally similar compounds.

Similar Compounds

  • N-(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)-2-(naphthalen-2-yloxy)acetamide: : Lacks the tetrahydropyrroloquinoline structure.

  • Naphthalen-2-yloxy acetic acid derivatives: : Simple derivatives without the complex core.

  • Pyrroloquinoline derivatives: : Varied side chains instead of the naphthalene moiety.

The comprehensive nature of this compound, from synthesis to applications, highlights its multifaceted role in scientific and industrial advancements.

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-21-13-19(11-18-7-4-10-26(23(18)21)24(15)28)25-22(27)14-29-20-9-8-16-5-2-3-6-17(16)12-20/h2-3,5-6,8-9,11-13,15H,4,7,10,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLRVKBICNOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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